molecular formula C11H20Cl2N4 B2452788 4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride CAS No. 1864052-66-3

4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride

Cat. No.: B2452788
CAS No.: 1864052-66-3
M. Wt: 279.21
InChI Key: GZUJSXNXMFOSNH-UHFFFAOYSA-N
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Description

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride is an intriguing compound characterized by its unique molecular structure, consisting of a triazole and azepine ring system. This compound holds significant potential in various scientific domains due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride typically involves the click chemistry approach for the formation of the triazole ring. This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The detailed synthetic route would involve the preparation of the azide and alkyne intermediates, followed by their reaction under CuAAC conditions.

Industrial Production Methods: : For industrial-scale production, a streamlined and efficient synthetic process is essential. This might involve optimizing the reaction conditions to minimize by-products and maximize yield. The industrial synthesis would focus on scalable conditions, such as continuous flow reactors and process intensification techniques.

Types of Reactions

  • Oxidation: : The triazole moiety can undergo oxidation, leading to various oxidized derivatives with potential biological activities.

  • Reduction: : Reduction reactions can modify the azepine ring, resulting in different hydrogenated forms.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halides and nucleophiles under controlled conditions.

Major Products: : The major products formed from these reactions depend on the nature of the substituents introduced. For instance, oxidation products can include different oxides, while reduction can lead to fully or partially hydrogenated forms.

Scientific Research Applications

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride is utilized in diverse fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives are explored for their potential as enzyme inhibitors or signaling molecules.

  • Medicine: : The compound is investigated for therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: : It finds applications in the development of new materials with unique chemical and physical properties.

Comparison with Similar Compounds

Comparison with Other Compounds: : This compound can be compared to other triazole- and azepine-containing molecules. Its uniqueness lies in the specific arrangement and substituents of these rings, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 1,2,3-Triazole derivatives

  • Azepine-based compounds

  • Other heterocyclic compounds with combined triazole and azepine structures

Properties

IUPAC Name

4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydro-1H-azepine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-9(2)15-8-11(13-14-15)10-4-3-6-12-7-5-10;;/h4,8-9,12H,3,5-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUJSXNXMFOSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2=CCCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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